REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[S:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([C:11]2[CH:12]=[CH:13][S:9][CH:10]=2)[N:3]=1 |f:2.3.4,^1:26,28,47,66|
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Name
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|
Quantity
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2.09 g
|
Type
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reactant
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Smiles
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S1C=C(C=C1)B(O)O
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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SiO2 n-hexane ethyl acetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CN=C1)Cl
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Name
|
|
Quantity
|
0.87 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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COCCOC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After 15 min of stirring at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the light brownish water layer was extracted with ether (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (K2CO3)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The brownish oil obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (18×5 cm)
|
Type
|
WASH
|
Details
|
eluting with n-hexane/ethyl acetate (85:15)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CN=C1)C1=CSC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |